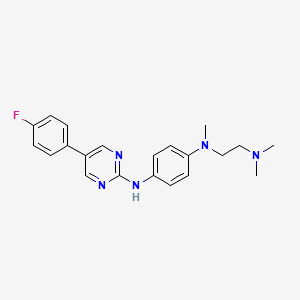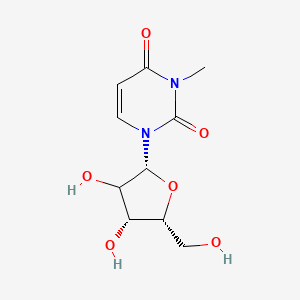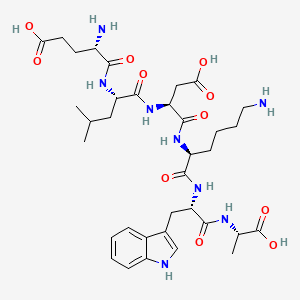
Glu-Leu-Asp-Lys-Trp-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ELDKWA is a highly conserved sequence of amino acids located on the ecto-domain of gp41, a glycoprotein found on the surface of the human immunodeficiency virus type 1 (HIV-1). This sequence acts as the epitope for the neutralizing monoclonal antibody 2F5, which targets HIV-1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ELDKWA can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of ELDKWA involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions
ELDKWA, being a peptide, primarily undergoes reactions typical of amino acids and peptides:
Oxidation: The methionine residue in ELDKWA can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
ELDKWA has several applications in scientific research:
HIV Research: As the epitope for the neutralizing monoclonal antibody 2F5, ELDKWA is crucial in studies aimed at understanding and combating HIV-1
Vaccine Development: ELDKWA is used in the development of vaccines targeting HIV-1 by eliciting an immune response against this conserved epitope.
Structural Biology: The peptide is used in structural studies to understand the interactions between gp41 and the 2F5 antibody.
Drug Development: ELDKWA serves as a model peptide in the design of inhibitors that can block HIV-1 entry into host cells.
Wirkmechanismus
ELDKWA exerts its effects by acting as the epitope for the neutralizing monoclonal antibody 2F5. The antibody binds to this conserved sequence on the gp41 ecto-domain, preventing the conformational changes required for the virus to fuse with the host cell membrane. This neutralization mechanism blocks the entry of HIV-1 into host cells, thereby inhibiting infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
QARVLAVERY: Another conserved sequence on gp41, also targeted by neutralizing antibodies.
NWFDIT: A sequence on gp120, another glycoprotein on HIV-1, targeted by different neutralizing antibodies.
Uniqueness of ELDKWA
ELDKWA is unique due to its high conservation across different HIV-1 strains and its specific recognition by the 2F5 antibody. This makes it a valuable target for vaccine development and therapeutic interventions .
Eigenschaften
Molekularformel |
C35H52N8O11 |
|---|---|
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
ZWZMMYQPAMAECB-OXEZHCTRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

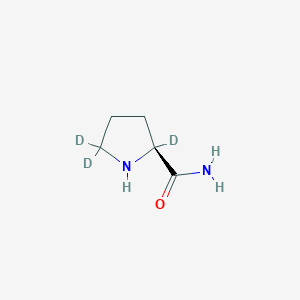
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

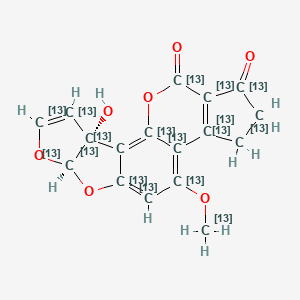
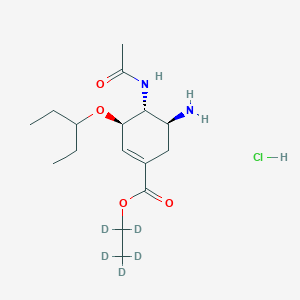
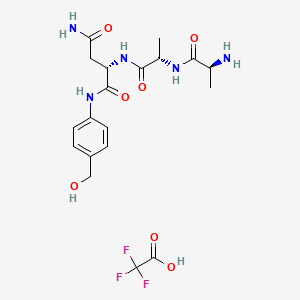
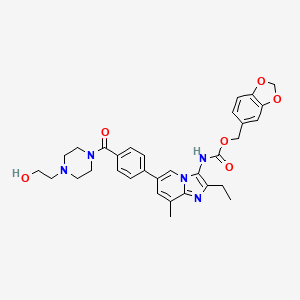
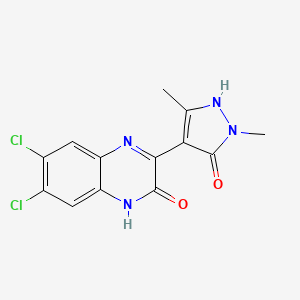
![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)

